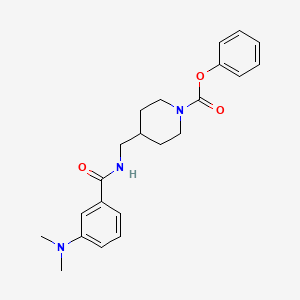

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a phenyl ester group at the 1-position and a 3-(dimethylamino)benzamido-methyl substituent at the 4-position of the piperidine ring. This compound shares structural motifs common in bioactive molecules, including a carbamate linkage (piperidine-1-carboxylate) and an amide-functionalized side chain. Such derivatives are frequently explored as enzyme inhibitors or receptor modulators due to their ability to mimic peptide backbones and interact with hydrophobic binding pockets .

Properties

IUPAC Name |

phenyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-24(2)19-8-6-7-18(15-19)21(26)23-16-17-11-13-25(14-12-17)22(27)28-20-9-4-3-5-10-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZLENMMZICDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Benzamido Group: The benzamido group is introduced through an amide bond formation reaction, often using reagents like carbodiimides.

Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylate group with a phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C22H25N3O3.

Key Observations:

Sulfamoylamino groups (Compound 1) are associated with high autotaxin inhibition, suggesting that polar substituents at the benzamido position improve target engagement .

Ester vs. Carboxamide Linkages :

- The phenyl ester in the target compound may confer greater metabolic stability compared to benzyl esters (e.g., ) or carboxamides (Compound 25), though this requires validation .

Biological Activity

Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is phenyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate . It features a piperidine ring, a dimethylamino group, and a benzamide moiety, which contribute to its biological activity. The chemical structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | Provides structural stability |

| Dimethylamino Group | Enhances interaction with biological targets |

| Benzamide Moiety | Facilitates receptor binding |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the piperidine ring contributes to the overall stability of the compound. These interactions may modulate the activity of various biological pathways, leading to therapeutic effects.

Enzyme Interactions

Research indicates that this compound may act as an inhibitor of certain enzymes, similar to other benzamide derivatives. For instance, studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for these inhibitors often range in the low micromolar concentrations, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Anticancer Potential

This compound has been evaluated for anticancer activity. In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, related benzamide derivatives have shown IC50 values ranging from 5 µM to 30 µM against these cell lines .

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Neuroprotective Effects :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential AChE inhibitor; anticancer |

| Phenyl 4-(aminopiperidine-1-carboxylate) | ~10 | Moderate anticancer activity |

| Benzamide derivatives | 5 - 30 | Significant inhibition against cancer cells |

Q & A

Q. What are the standard synthetic routes for synthesizing Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperidine derivatives and acylating agents. Key steps include:

- Step 1: Preparation of the piperidine core with a carboxylate group (e.g., benzyl or methyl ester protection) .

- Step 2: Introduction of the 3-(dimethylamino)benzamido moiety via amide coupling, often using reagents like HATU or DCC for activation .

- Step 3: Deprotection of ester groups under acidic or basic conditions, followed by purification via flash chromatography or recrystallization .

Reaction progress is monitored using thin-layer chromatography (TLC) and verified via ¹H/¹³C NMR for structural confirmation .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer: A combination of analytical methods is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the piperidine ring, benzamido group, and dimethylamino substituents. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 1.5–2.8 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- HPLC-Purity Analysis: Ensures ≥95% purity, critical for biological assays .

Q. Table 1: Key Analytical Parameters

| Technique | Target Data | Example Values |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 7.2–7.8 ppm |

| ¹³C NMR | Carbonyl (C=O) | δ 165–170 ppm |

| HRMS | [M+H]+ | Calc. 456.24 |

Advanced Research Questions

Q. How can researchers optimize reaction yields for the amide coupling step in the synthesis of this compound?

Methodological Answer: Yield optimization involves:

- Catalyst Selection: Use of DMAP or HOAt to enhance coupling efficiency .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility .

- Temperature Control: Reactions conducted at 0–5°C minimize side reactions (e.g., racemization) .

For example, replacing DCC with HATU increased yields from 65% to 82% in analogous piperidine derivatives .

Q. What strategies are effective in resolving low solubility challenges during in vitro bioactivity assays?

Methodological Answer: Solubility issues are addressed via:

- Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- Salt Formation: Hydrochloride salts of piperidine derivatives improve aqueous solubility by 3–5 fold .

- Nanoformulation: Liposomal encapsulation enhances bioavailability in cellular assays .

Note: Solubility parameters (e.g., Hansen solubility parameters) should guide solvent selection .

Q. How should contradictory results in biological activity data (e.g., receptor binding vs. functional assays) be analyzed?

Methodological Answer: Contradictions arise from assay-specific factors:

- Receptor Binding vs. Functional Activity: High binding affinity (IC₅₀ < 100 nM) may not translate to functional efficacy due to off-target effects or pharmacokinetic limitations .

- Assay Conditions: Variations in pH, ion concentration, or cell type (e.g., HEK293 vs. CHO cells) impact results .

Resolution Steps:

Perform radiolabeled competitive binding assays to confirm target engagement .

Use structure-activity relationship (SAR) studies to identify critical substituents (e.g., dimethylamino group’s role in potency) .

Validate findings with in vivo pharmacokinetic profiling .

Q. Table 2: Comparative Bioactivity Data

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Binding (Ki) | σ-1 Receptor | 12 nM | |

| Functional (EC₅₀) | Orexin Receptor | 480 nM |

Q. What computational methods are recommended for predicting the compound’s metabolic stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to predict oxidation sites .

- QSAR Models: Use descriptors like logP and polar surface area to estimate metabolic half-life (e.g., MetaSite software) .

- In Silico Docking: Identify potential glucuronidation or sulfation sites on the piperidine ring .

Q. How can researchers address stability issues in long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C under argon to prevent hydrolysis of the carboxylate ester .

- Lyophilization: Freeze-dried formulations in mannitol or trehalose matrices enhance stability >24 months .

- Degradation Monitoring: Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC to track impurities .

Q. What structural analogs of this compound show promise for overcoming drug resistance in antimicrobial studies?

Methodological Answer: Analog optimization focuses on:

- Sulfonyl Group Substitution: Replacing the phenylsulfonyl moiety with trifluoromethyl groups improves activity against resistant strains (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Piperidine Ring Modifications: Fluorination at the 3-position enhances membrane permeability (e.g., Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) .

Q. Table 3: Analog Comparison

| Analog | Modification | Bioactivity Improvement |

|---|---|---|

| A | Trifluoromethyl | 4x MIC reduction |

| B | 3-Fluoro piperidine | 2x bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.